molecular formula C9H9NO4S B14526016 Methyl 4-methyl-2-nitro-3-sulfanylbenzoate CAS No. 62486-45-7

Methyl 4-methyl-2-nitro-3-sulfanylbenzoate

Cat. No.: B14526016
CAS No.: 62486-45-7
M. Wt: 227.24 g/mol
InChI Key: KFSLFWFDKLBXFH-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-nitro-3-sulfanylbenzoate is an organic compound with a complex structure that includes a nitro group, a sulfanyl group, and a methyl ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2-nitro-3-sulfanylbenzoate typically involves multiple steps One common method starts with the nitration of a methyl-substituted benzene derivative to introduce the nitro groupThe final step involves esterification to form the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and the use of catalysts, would be carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-nitro-3-sulfanylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 4-methyl-2-nitro-3-sulfanylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-nitro-3-sulfanylbenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-nitrobenzoate: Lacks the sulfanyl group, making it less reactive in certain types of reactions.

    Methyl 4-methylbenzoate: Lacks both the nitro and sulfanyl groups, resulting in different chemical properties.

    Methyl 4-methyl-2-nitrobenzoate:

Uniqueness

Methyl 4-methyl-2-nitro-3-sulfanylbenzoate is unique due to the presence of both the nitro and sulfanyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups makes it a valuable compound for research and industrial purposes .

Properties

CAS No.

62486-45-7

Molecular Formula

C9H9NO4S

Molecular Weight

227.24 g/mol

IUPAC Name

methyl 4-methyl-2-nitro-3-sulfanylbenzoate

InChI

InChI=1S/C9H9NO4S/c1-5-3-4-6(9(11)14-2)7(8(5)15)10(12)13/h3-4,15H,1-2H3

InChI Key

KFSLFWFDKLBXFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)[N+](=O)[O-])S

Origin of Product

United States

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